molecular formula C17H24N6O4S B1676733 Montirelin CAS No. 90243-66-6

Montirelin

Cat. No. B1676733
CAS RN: 90243-66-6
M. Wt: 408.5 g/mol
InChI Key: RSHMQGIMHQPMEB-IXOXFDKPSA-N
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Description

Montirelin, also known as NS-3 or CG 3703, is an analog of thyrotrophin-releasing hormone (TRH) . It is more potent and longer-acting than TRH . Montirelin has shown beneficial effects in animal models of concussion-induced unconsciousness, cerebral ischemia, memory disruption, spontaneous convulsions in rats, narcolepsy, and spinal trauma .


Synthesis Analysis

Montirelin is synthesized by the neurons in the paraventricular nucleus of the hypothalamus . It stimulates the release of thyrotrophin and prolactin . It has been suggested for possible use as an anti-depressant or in the treatment of loss of consciousness caused by head concussion .


Molecular Structure Analysis

The structural formula of Montirelin indicates that it is an analog of thyrotrophin-releasing hormone (TRH) and is more potent and acts longer than TRH .


Chemical Reactions Analysis

According to thyrotropin-releasing hormone (TRH) receptor binding after intravenous (IV) injections of montirelin, montirelin inhibits specific [3H]-Me-TRH binding and reduces the [3H]-Me-TRH binding sites . After the IV injection of montirelin, there is a counter-clockwise hysteresis between the plasma concentration and receptor occupancy of the agent .


Physical And Chemical Properties Analysis

The chemical formula of Montirelin is C17H24N6O4S . The exact mass is 408.16 and the molecular weight is 408.477 .

Scientific Research Applications

Cloud Computing in Scientific Workflows

Montirelin has been indirectly associated with research in cloud computing, particularly in the context of scientific workflows. In a study by Hoffa et al. (2008), the astronomy application Montage was examined to evaluate the trade-offs between local and virtual environments for scientific workflows. The findings indicate that for workflows with short job runtimes, virtual environments can offer good compute time performance, albeit with potential delays due to resource scheduling and wide-area communications (Hoffa et al., 2008).

Brain Receptor Binding and Pharmacokinetics

A study by Urayama et al. (2001) investigated thyrotropin-releasing hormone (TRH) receptor binding in the rat brain after intravenous injections of TRH analogues, including montirelin. The research concluded that montirelin exerts a potent effect by sustaining occupation of brain TRH receptors, suggesting potential clinical usefulness for CNS disorders (Urayama et al., 2001).

Virtual Experiment Information Systems

A 2022 study by Graebling et al. developed a digital replica of the Mont Terri Underground Research Laboratory, implementing a Virtual Experiment Information System. This system integrates heterogeneous data from various sources, allowing for easier access and exploration of relevant data in its spatial context. This approach promotes exchange among research groups and could be applicable in similar environments (Graebling et al., 2022).

Blood-Brain Permeability Studies

In 2003, Urayama et al. studied the transport of [(3)H]MeTRH across the blood-brain barrier in mice, assessing the effects of TRH and its analogues, including montirelin. This research is significant for understanding how these compounds impact brain function and their potential therapeutic applications (Urayama et al., 2003).

Scientific Workflow Management on Networked Clouds

Mandal et al. (2013) evaluated the performance of scientific workflows on networked cloud systems, using the astronomy application Montage as a case study. This research sheds light on how network bandwidth allocation impacts workflow execution time and disk I/O throughput, providing insights for data-intensive workloads on cloud platforms (Mandal et al., 2013).

Data Placement in Scientific Applications

Chervenak et al. (2007) explored data placement policies for scientific applications, using the astronomy application Montage to evaluate the benefits of prestaging data. This study highlights the importance of data management in optimizing the performance of large-scale scientific analyses (Chervenak et al., 2007).

Future Directions

While specific future directions for Montirelin are not explicitly mentioned in the sources I have access to, the potential indications for Montirelin are broadened to include seizures, nerve trauma, cognitive dysfunction, and sleep apnea . This suggests that future research could explore these areas further.

properties

IUPAC Name

(3R,6R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-6-methyl-5-oxothiomorpholine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O4S/c1-9-15(25)22-12(7-28-9)16(26)21-11(5-10-6-19-8-20-10)17(27)23-4-2-3-13(23)14(18)24/h6,8-9,11-13H,2-5,7H2,1H3,(H2,18,24)(H,19,20)(H,21,26)(H,22,25)/t9-,11+,12+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHMQGIMHQPMEB-IXOXFDKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H](CS1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301034132
Record name Montirelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Montirelin

CAS RN

90243-66-6
Record name Montirelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90243-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Montirelin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090243666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Montirelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONTIRELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30MUJ6YYUY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
K IWAKURA, H TAMURA, Y YAMASHITA… - The Journal of …, 1995 - jstage.jst.go.jp
Montirelin の細菌を用いる復帰突然変異試験, 哺乳類培養細胞を用いる染色体異常試験およびマウスを用いる小核試験を実施し, 以下の成績を得た. 1. 細菌を用いる復帰突然変異試験では, 代謝…
Number of citations: 1 www.jstage.jst.go.jp
M WATANABE, I TOTENO, T MORINAGA… - The Journal of …, 1995 - jstage.jst.go.jp
A study of the effect of montirelin hydrate (NS-3), a new drug for the treatment of disturbance of consciousness, during the period of organogenesis was conducted in Sprague-Dawley …
Number of citations: 1 www.jstage.jst.go.jp
T Sugimoto, T Hayashi, A Okita, A Morino - Arzneimittel-forschung, 1996 - europepmc.org
The metabolism of montirelin hydrate (CAS 90243-66-6, NS-3) was studied in rats after intravenous administration of 14C-labeled or unlabeled NS-3. 1. Four radioactive metabolites (M-…
Number of citations: 6 europepmc.org
T Mushiroi, R Shibahara, M Tamura… - Nihon Yakurigaku …, 1996 - europepmc.org
Effects of a novel TRH analog, montirelin hydrate (NS-3), on the coma caused by head concussion and narcosis induced by pentobarbital were compared with those of TRH in mice. …
Number of citations: 7 europepmc.org
Y Ukai, T Ogasawara, Y Yoshikuni… - Nihon Yakurigaku zasshi …, 1996 - europepmc.org
Central effects of montirelin hydrate (NS-3) were electroencephalographically investigated in cats with experimentally induced disturbance of consciousness. All experiments were …
Number of citations: 7 europepmc.org
T Sugimoto, T Hayashi, A Okita, A Morino - Arzneimittel-forschung, 1996 - europepmc.org
The plasma concentrations, metabolism and excretion were studied in rats, dogs and monkeys after a single intravenous administration of 14C-montirelin hydrate (CAS 90243-66-6, 14C…
Number of citations: 3 europepmc.org
S FURUKAWA, I NISHIDA, M KIKUMORI… - The Journal of …, 1995 - jstage.jst.go.jp
A repeated dose toxicity study of montirelin hydrate (NS-3), a new drug for the treatment of disturbance of consciousness, was conducted in Sprague-Dawley rats. Male and female rats …
Number of citations: 2 www.jstage.jst.go.jp
T MORINAGA, S FURUKAWA, S FUJII… - The Journal of …, 1995 - jstage.jst.go.jp
A study of the effect of montirelin hydrate (NS-3), a new drug for the treatment of disturbance of consciousness, during the period of organogenesis was conducted in New Zealand white …
Number of citations: 1 www.jstage.jst.go.jp
T MORINAGA, S FUJII, M KIKUMORI… - The Journal of …, 1995 - jstage.jst.go.jp
A study of the effect of montirelin hydrate (NS-3), a new drug for the treatment of disturbance of consciousness, during the perinatal and lactation periods was conducted in Sprague-…
Number of citations: 1 www.jstage.jst.go.jp
M KIKUMORI, I NISHIDA, M KOJIMA… - The Journal of …, 1995 - jstage.jst.go.jp
… These reSults Show that the NOAEL of montirelin hydrateis … 投与用量および群別 本試験に先立ち実施したmontirelin のラツトに… 群構成は montirelinの4投与群に対照群を加えた計5群とし, 5週間…
Number of citations: 1 www.jstage.jst.go.jp

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